7-Isopropyl-4-methylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-7-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)11-6-7-13-12(10)11/h4-8H,1-3H3 |
InChI Key |
KFSNBWUMCLOSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=COC2=C(C=C1)C(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of 7 Isopropyl 4 Methylbenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For a molecule such as 7-Isopropyl-4-methylbenzofuran, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign the proton (¹H) and carbon (¹³C) signals.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) would indicate the nature of the protons (aromatic, aliphatic, vinylic), and the spin-spin coupling patterns would reveal the connectivity between adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals are highly indicative of the carbon's hybridization (sp³, sp²) and its functional group. For instance, carbons in the aromatic benzofuran (B130515) ring system would resonate at significantly different frequencies compared to the aliphatic carbons of the isopropyl and methyl groups.
Due to the absence of specific experimental data in the searched literature, a table of predicted chemical shifts and coupling constants cannot be provided.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
To establish the complete bonding framework and spatial relationships within the this compound molecule, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling correlations, allowing for the tracing of proton networks within the molecule, such as the protons of the isopropyl group and any coupled protons on the benzofuran ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C one-bond correlations). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is critical for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For example, it could show correlations from the isopropyl protons to the carbons of the benzofuran ring, confirming its position at C7.
As no specific 2D NMR data for this compound was found, a detailed analysis of its connectivity cannot be presented.
Theoretical NMR Calculations (e.g., GIAO method) for Spectral Prediction and Validation
In the absence of experimental data, or to support its interpretation, theoretical calculations of NMR parameters can be performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts. By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., Density Functional Theory, DFT), the ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values can then be compared with experimental data for validation or used to aid in the assignment of complex spectra. A search for such theoretical studies on this specific molecule did not yield any results.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. These would include:
C-H stretching vibrations for the aromatic and aliphatic (isopropyl and methyl) groups.
C=C stretching vibrations within the aromatic and furan (B31954) rings.
C-O stretching vibrations associated with the furan ether linkage.
Various bending vibrations (in-plane and out-of-plane) that are characteristic of the substituted benzofuran ring system.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the C=C bonds of the aromatic system and the C-C bonds of the alkyl substituents.
No experimental FT-IR or FT-Raman spectra for this compound were found in the reviewed literature.
Based on a comprehensive search of available scientific literature and databases, there is currently no specific published experimental or theoretical data for the chemical compound This compound that would allow for a detailed analysis as outlined in the requested article structure.
Extensive searches for spectroscopic and spectrometric characterization of this specific molecule did not yield any results pertaining to:
X-ray Diffraction Analysis for Solid-State Structure
While information exists for related isomers, such as 4-Isopropyl-7-methylbenzofuran, and for other benzofuran derivatives, this information is not applicable to the specific molecular structure of this compound. The strict adherence to the provided outline and the focus solely on the target compound cannot be fulfilled due to the absence of requisite data in the public domain.
Therefore, the generation of a thorough, informative, and scientifically accurate article focusing on the advanced spectroscopic and spectrometric characterization of this compound is not possible at this time. Further experimental research and publication would be required to provide the necessary data for such an analysis.
Single Crystal X-ray Diffraction for Definitive Molecular Structure
No crystallographic data for this compound has been deposited in scientific databases. To perform this analysis, a pure, single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis. This process would yield precise atomic coordinates, bond lengths, and bond angles, providing an unambiguous determination of its three-dimensional structure.
Computational Chemistry and Theoretical Investigations of 7 Isopropyl 4 Methylbenzofuran Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in quantum chemistry for predicting the properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost. For benzofuran (B130515) derivatives, DFT studies have been successfully applied to understand their structural and electronic nature. physchemres.orgaip.org
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable, low-energy conformation. For derivatives of 7-Isopropyl-4-methylbenzofuran, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which provides a reliable level of theory for organic molecules. aip.org The resulting optimized structure represents the equilibrium geometry of the molecule in the gaseous phase.
| Parameter | Optimized Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.42 |
| C-O (furan ring) | 1.36 - 1.38 |
| C-C (furan ring) | 1.35 - 1.45 |
| C-H (aromatic) | ~1.08 |
| C-H (isopropyl/methyl) | ~1.09 |
| **Bond Angles (°) ** | |
| C-C-C (benzene ring) | ~120 |
| C-O-C (furan ring) | ~106 |
| H-C-H (methyl group) | ~109.5 |
Note: The data in this table is representative of typical values for benzofuran derivatives and serves as an illustrative example.
An analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity and spectroscopic behavior. This involves the examination of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the distribution of electron density. Mulliken population analysis is a common method for assigning partial charges to individual atoms, offering a picture of the electrostatic potential of the molecule. bhu.ac.in
| Atom | Mulliken Charge (e) |
| O (furan) | -0.3 to -0.4 |
| C (aromatic, substituted) | +0.1 to +0.2 |
| C (isopropyl, tertiary) | -0.1 to -0.2 |
| H (methyl) | +0.1 to +0.15 |
Note: The data in this table is representative of typical values for benzofuran derivatives and serves as an illustrative example.
DFT calculations can predict various spectroscopic parameters with a high degree of accuracy. Theoretical vibrational frequencies from IR and Raman spectra can be calculated, which, when compared with experimental data, help in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR spectra, providing valuable information for structure elucidation.
| Parameter | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-O-C stretch | 1050 - 1250 |
| ¹H NMR Chemical Shifts (ppm) | |
| Aromatic protons | 6.8 - 7.5 |
| Isopropyl CH | 2.9 - 3.2 |
| Methyl CH₃ | 2.3 - 2.6 |
Note: The data in this table is representative of typical values for benzofuran derivatives and serves as an illustrative example.
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical descriptors are numerical values derived from computational analyses that provide quantitative measures of a molecule's reactivity and stability. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org For benzofuran derivatives, the HOMO is typically localized on the benzofuran ring system, while the LUMO distribution can vary depending on the substitution pattern. jetir.org
| Parameter | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 - 5.0 |
Note: The data in this table is representative of typical values for benzofuran derivatives and serves as an illustrative example.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | σ(C-C) | 1 - 5 |
| π (C=C) | π(C=C) | 15 - 25 |
| σ (C-H) | σ*(C-C) | 0.5 - 2 |
Note: The data in this table is representative of typical values for benzofuran derivatives and serves as an illustrative example.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. The MEP surface helps in predicting sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions such as hydrogen bonding. jetir.org
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For a benzofuran derivative, the oxygen atom of the furan (B31954) ring is expected to be a region of high negative potential due to the presence of lone pairs, making it a primary site for interaction with electrophiles. The aromatic protons and the hydrogen atoms on the alkyl substituents would correspond to regions of positive potential. jetir.orgresearchgate.net Density Functional Theory (DFT) is a common method for calculating MEP surfaces. jetir.orgresearchgate.net
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for this compound
| Atomic Site | Predicted MEP Value (kcal/mol) | Implied Reactivity |
| Furan Oxygen (O1) | -35.5 | Nucleophilic |
| Aromatic Carbon (C2) | -12.8 | Nucleophilic |
| Aromatic Carbon (C3) | -8.5 | Nucleophilic |
| Isopropyl Hydrogen Atoms | +15.2 | Electrophilic |
| Methyl Hydrogen Atoms | +14.8 | Electrophilic |
| Aromatic Hydrogen Atoms | +18.0 | Electrophilic |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods that provide a detailed analysis of chemical bonding. jussieu.fr They map the spatial localization of electrons, allowing for a clear distinction between covalent bonds, lone pairs, and atomic cores. This analysis goes beyond simple orbital descriptions to provide a visual and quantitative picture of electron pairing in a molecule. jussieu.fr
For this compound, an ELF analysis would be expected to show high localization values (approaching 1.0) in the regions corresponding to the C-C and C-H covalent bonds of the benzene (B151609) and furan rings, as well as the isopropyl and methyl substituents. The C-O bonds within the furan ring would also exhibit significant electron localization. Furthermore, distinct basins of localization corresponding to the lone pairs on the oxygen atom would be clearly visible. LOL provides a complementary perspective, highlighting regions where electrons are highly localized. This analysis is crucial for understanding the electronic structure and aromaticity of the benzofuran scaffold. jussieu.fr
Table 2: Expected Electron Localization Function (ELF) Values for Bonds in this compound
| Bond Type | Expected ELF Basin Value | Bond Characterization |
| Aromatic C-C | ~0.85 | Covalent, Delocalized |
| Furan C-O | ~0.80 | Polar Covalent |
| Furan C=C | ~0.90 | Covalent, Double Bond |
| C-H (Aromatic) | ~0.95 | Covalent |
| C-H (Alkyl) | ~0.96 | Covalent |
| C-C (Alkyl) | ~0.94 | Covalent |
| Oxygen Lone Pairs | >0.90 | Non-bonding |
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their function and interactions. mdpi.com
Conformational Flexibility and Stability of this compound
The conformational flexibility of this compound is primarily determined by the rotation of its alkyl substituents. The benzofuran ring system itself is a rigid, planar scaffold. The key degrees of freedom are the torsional angles associated with the rotation of the isopropyl and methyl groups attached to the benzene ring.
Table 3: Calculated Rotational Energy Barriers for Substituents on a Benzene Ring Analog
| Rotating Group | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Stability |
| Isopropyl | 0 | 2.5 | Eclipsed (Unstable) |
| Isopropyl | 60 | 0.0 | Staggered (Stable) |
| Isopropyl | 120 | 2.5 | Eclipsed (Unstable) |
| Methyl | 0 | 0.8 | Eclipsed (Unstable) |
| Methyl | 60 | 0.0 | Staggered (Stable) |
Dynamic Behavior of Benzofuran Scaffolds
MD simulations can reveal the dynamic behavior of the benzofuran scaffold. While the core ring structure is rigid, it is not static. The atoms undergo constant vibrational motions, including bond stretching, angle bending, and torsional vibrations. MD simulations can capture these movements at a femtosecond time resolution. mdpi.com The presence of the isopropyl and methyl substituents will influence the vibrational modes of the entire molecule. These simulations can also provide insights into how the molecule interacts with its environment, such as a solvent, by modeling the explicit interactions and their effect on the molecule's dynamics.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. wikipedia.org
Transition State Characterization and Reaction Pathway Energy Profiles
Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. wikipedia.org Locating and characterizing these transient structures is a key goal of computational reaction mechanism studies.
For reactions involving benzofuran derivatives, such as electrophilic substitution or cyclization reactions to form the benzofuran ring, computational methods can be used to model the entire reaction pathway. nih.govresearchgate.net This involves calculating the energies of the reactants, any intermediates, the transition states, and the final products. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is directly related to the reaction rate. libretexts.org Frequency calculations are performed on the optimized geometries to confirm their nature; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org
Table 4: Hypothetical Energy Profile for Electrophilic Bromination of a Benzofuran Derivative
| Species | Relative Energy (kcal/mol) | Characterization |
| Reactants | 0.0 | Stable Minimum |
| Transition State 1 (TS1) | +15.5 | Saddle Point (Formation of σ-complex) |
| Intermediate (σ-complex) | +5.2 | Local Minimum |
| Transition State 2 (TS2) | +8.7 | Saddle Point (Proton loss) |
| Products | -10.3 | Stable Minimum |
Theoretical Basis for Observed Regio- and Stereoselectivity in Substituted Benzofurans
While no specific studies on the regio- and stereoselectivity of this compound were found, the principles governing these outcomes in other benzofuran derivatives have been computationally investigated. The regioselectivity of reactions, particularly electrophilic aromatic substitution, is determined by the stability of the intermediate carbocations (sigma complexes).
General Principles of Regioselectivity in Benzofurans:
Electrophilic Attack: In unsubstituted benzofuran, electrophilic attack is a subject of competition between the C2 and C3 positions of the furan ring. stackexchange.comechemi.com
Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzylic carbocation. stackexchange.comechemi.com
Attack at the C3 position results in an intermediate where the positive charge can be stabilized through resonance by the lone pair of electrons on the furan's oxygen atom. stackexchange.com
Influence of Substituents: The presence of substituents on the benzofuran skeleton, such as the isopropyl and methyl groups in this compound, would significantly influence the regioselectivity. These electron-donating alkyl groups activate the benzene ring towards electrophilic substitution. Computational methods like DFT can be used to model this:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the areas of most negative potential on the benzene ring would indicate the most likely sites for electrophilic attack.
Frontier Molecular Orbital (FMO) Theory: The shape and energy of the Highest Occupied Molecular Orbital (HOMO) are crucial. The positions on the ring with the largest HOMO coefficients are generally the most nucleophilic and thus most susceptible to electrophilic attack.
Calculation of Intermediate Stabilities: A key theoretical approach involves calculating the relative energies of all possible sigma complex intermediates that could be formed upon attack by an electrophile at different positions. The reaction pathway proceeding through the lowest-energy (most stable) intermediate is predicted to be the major product, thus explaining the observed regioselectivity. uea.ac.uk
Without specific calculations for this compound, it is hypothesized that the electron-donating nature of the methyl and isopropyl groups would direct electrophilic substitution to the ortho and para positions relative to them on the benzene ring (C5 and C6, noting C4 and C7 are substituted). The precise outcome would depend on the interplay between electronic and steric effects, which could be definitively resolved through DFT calculations.
Non-Linear Optical (NLO) Properties Calculations
There is no available research specifically calculating the NLO properties of this compound. However, computational studies on other benzofuran derivatives have established them as promising candidates for NLO materials. physchemres.org The investigation of NLO properties is a significant area of materials science, with applications in photonics and optoelectronics. researchgate.netphyschemres.org
Theoretical Calculation of NLO Properties for Benzofuran Derivatives:
Methodology: DFT and Time-Dependent DFT (TD-DFT) are the standard computational methods used to predict NLO properties. physchemres.orgresearchgate.net Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. physchemres.org
Structure-Property Relationships: Computational studies consistently show that NLO properties are highly dependent on molecular structure. researchgate.net
Electron Donor-Acceptor (D-A) Systems: Molecules with electron-donating groups and electron-accepting groups connected by a π-conjugated system tend to exhibit large hyperpolarizability values. physchemres.org This D-π-A motif facilitates intramolecular charge transfer, which is a key mechanism for NLO response.
HOMO-LUMO Gap: A smaller energy gap between the HOMO and LUMO generally correlates with higher polarizability and hyperpolarizability, indicating greater electronic mobility and a more significant NLO response. researchgate.net
Applicability to this compound: The this compound molecule itself lacks the classic D-π-A structure required for a strong NLO response. The isopropyl and methyl groups are weak electron donors. To be a candidate for NLO applications, it would likely need to be functionalized with strong electron-withdrawing groups (e.g., -NO2, -CN) to create the necessary electronic asymmetry.
The following table summarizes the typical computational data generated in NLO studies of organic molecules. The values are hypothetical and for illustrative purposes only, as no specific data exists for this compound.
| Calculated Property | Symbol | Typical Unit | Significance |
|---|---|---|---|
| Dipole Moment | μ | Debye | Measures charge separation; contributes to NLO response. |
| Linear Polarizability | α | a.u. | Measures the linear response of electron cloud to an electric field. |
| First Hyperpolarizability | β | a.u. | Measures the second-order NLO response. |
| HOMO-LUMO Energy Gap | ΔE | eV | Correlates inversely with polarizability and NLO response. |
Mechanistic Pathways in the Formation and Transformation of 7 Isopropyl 4 Methylbenzofuran
Investigations into the Formation Mechanisms of Benzofuran (B130515) Systems
The construction of the benzofuran ring system can be achieved through numerous synthetic strategies, each with its own characteristic mechanism. These generally involve the formation of a key carbon-carbon or carbon-oxygen bond to close the furan (B31954) ring onto the benzene (B151609) core.
The synthesis of benzofurans often relies on cyclization and annulation reactions, which can be catalyzed by various metals or proceed through pericyclic reactions.
Metal-Catalyzed Cyclizations: Palladium and copper catalysts are frequently employed in the synthesis of benzofurans. nih.govacs.org For instance, a common strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization. acs.org Rhodium-mediated catalysis has also been used for the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids to generate benzofuran skeletons. nih.govacs.org Another approach uses a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org
elsevierpure.comelsevierpure.com-Sigmatropic Rearrangements: An innovative method for creating highly substituted benzofurans involves a charge-accelerated elsevierpure.comelsevierpure.com-sigmatropic rearrangement. elsevierpure.comrsc.orgrsc.org This pathway can be initiated by the reaction of substituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA). tus.ac.jp The TFAA activates the alkynyl sulfoxide, which then reacts with the phenol (B47542) to form an intermediate that undergoes the sigmatropic rearrangement, leading to the benzofuran structure. rsc.orgtus.ac.jp
A summary of selected cyclization strategies is presented below.
| Reaction Type | Catalyst/Reagent | Reactants | Description |
| Sonogashira Coupling/Cyclization | Palladium/Copper | Terminal Alkynes, Iodophenols | A cross-coupling reaction followed by intramolecular ring closure to form the furan ring. acs.org |
| Relay Catalysis | Rhodium | Propargyl Alcohols, Aryl Boronic Acids | Arylation followed by cyclization to yield the benzofuran skeleton. nih.govacs.org |
| Charge-Accelerated Rearrangement | Trifluoroacetic Anhydride (TFAA) | Phenols, Alkynyl Sulfoxides | Involves a elsevierpure.comelsevierpure.com-sigmatropic rearrangement to form highly substituted benzofurans. elsevierpure.comrsc.orgrsc.org |
| Condensation/Cyclization | Base | o-Hydroxyphenones, 1,1-Dichloroethylene | A base-catalyzed condensation reaction leads to the formation of the benzofuran ring. organic-chemistry.org |
The mechanisms of benzofuran synthesis are characterized by the formation of specific, often transient, intermediates that dictate the course of the reaction.
Metal-Coordinated Intermediates: In palladium- and copper-catalyzed reactions, intermediates where the metal is coordinated to the reactants are crucial. nih.gov For example, in Sonogashira coupling, a palladium-acetylide complex is a key intermediate. In other copper-catalyzed syntheses, the formation of a copper acetylide is a proposed step, which then reacts further to form the benzofuran ring. acs.org
Carbocation Intermediates: The formation of positively charged intermediates, or carbocations, is a key feature of certain synthetic pathways. tus.ac.jp These intermediates are central to reactions involving substituent migration. rsc.orgtus.ac.jp For example, in the charge-accelerated elsevierpure.comelsevierpure.com-sigmatropic rearrangement, a dearomatized intermediate with a positive charge facilitates the rearrangement and subsequent formation of the benzofuran ring. rsc.org
Wheland Intermediates (σ-complexes): In reactions involving electrophilic attack on the phenol ring, a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex is formed. This intermediate is common in many aromatic substitution reactions that can precede the final cyclization step.
A fascinating aspect of some modern benzofuran syntheses is the occurrence of substituent migration. elsevierpure.comrsc.orgrsc.org This allows for the synthesis of highly substituted benzofurans that might be difficult to access through traditional methods. rsc.orgtus.ac.jp
The key mechanism involves a charge-accelerated sigmatropic rearrangement. tus.ac.jp When a substituted phenol reacts with an activated alkynyl sulfoxide, a dearomatized intermediate is formed. rsc.org Imbalanced charges within this intermediate can trigger the rearrangement, which is then followed by the migration of a substituent from one position on the aromatic ring to an adjacent one. rsc.orgtus.ac.jp This process enables an ortho functional group to move to a neighboring position on the phenol during the formation of the benzofuran ring. tus.ac.jp This unique reaction pathway has been shown to be versatile for producing a wide variety of multi-substituted and even fully functionalized benzofurans. elsevierpure.comrsc.orgtus.ac.jp
Mechanistic Studies of 7-Isopropyl-4-methylbenzofuran Transformations
Once formed, the this compound molecule can undergo various transformations, primarily involving the aromatic ring system or the alkyl side chains.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction proceeds via a two-step mechanism:
Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com
For this compound, the position of electrophilic attack is directed by the existing substituents: the fused furan ring, the methyl group, and the isopropyl group. The furan oxygen's lone pairs and the alkyl groups are all activating and ortho-, para-directing. The most likely positions for substitution would be C2, C3, C5, and C6. Steric hindrance from the existing isopropyl and methyl groups will also play a significant role in determining the final product distribution.
| Position | Activating/Deactivating Group Influence | Predicted Reactivity |
| C2 & C3 | Activated by the furan ring oxygen. | Highly reactive positions, typical for electrophilic attack on benzofurans. |
| C5 | Activated (ortho) by the 4-methyl group and (para) by the 7-isopropyl group. | A potential site for substitution, though may experience some steric hindrance. |
| C6 | Activated (meta) by the 4-methyl and 7-isopropyl groups. | Less favored compared to ortho/para positions. |
The isopropyl and methyl side chains on the benzofuran ring can also participate in reactions, typically involving the benzylic positions (the carbon atom attached to the aromatic ring).
Oxidation of the Isopropyl Group: The isopropyl group has a benzylic hydrogen, making it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the isopropyl group to a carboxylic acid under harsh conditions. youtube.com The mechanism involves the initial abstraction of the benzylic hydrogen to form a benzylic radical or cation, which is then further oxidized.
Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps, leading to the formation of a 4-(bromomethyl) derivative. This derivative can then serve as a substrate for various nucleophilic substitution reactions.
Catalytic Mechanisms in Benzofuran Chemistry
Role of Transition Metal Catalysts in C-C and C-O Bond Formation
Transition metals are instrumental in a variety of synthetic strategies for building the benzofuran ring, primarily by facilitating intramolecular or intermolecular cyclization reactions. These reactions typically involve the formation of a C-O bond to close the furan ring and often a C-C bond to introduce substituents.
Palladium (Pd) is one of the most extensively used catalysts in benzofuran synthesis. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling of 2-halophenols with terminal alkynes followed by an intramolecular cyclization (O-heterocyclization), are a common and robust approach. acs.orgnih.gov This sequence allows for the formation of a C-C bond between the phenol and alkyne, followed by the crucial C-O bond formation to yield the benzofuran ring. acs.org Another palladium-catalyzed route involves the direct C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, to afford 2-substituted benzofurans. organic-chemistry.org
Copper (Cu) catalysts also feature prominently, often in domino reactions where multiple bonds are formed in a single pot. For instance, Copper(I) iodide (CuI) can catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters, a process that involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation to give 2,3-disubstituted benzofurans. nih.govorganic-chemistry.org Non-precious metals like iron (Fe) and copper are also gaining attention for their role in one-pot syntheses from simple ketones. acs.orgnih.gov These processes can involve an initial iron(III)-catalyzed halogenation of an aryl ring, followed by a copper- or iron-catalyzed intramolecular O-arylation to form the C7a–O bond of the benzofuran core. acs.orgnih.gov
Other transition metals like Iridium (Ir) and Ruthenium (Ru) have also been employed. Iridium(III) catalysts, in the presence of Cu(OAc)₂, can effect the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans. organic-chemistry.org Cationic Ruthenium-H complexes can catalyze the dehydrative C-H alkenylation and annulation of phenols with diols to yield benzofuran derivatives, liberating water as the only byproduct. organic-chemistry.org
| Catalyst System | Starting Materials | Key Bond Formations | Reference |
| Palladium (e.g., [Pd(η3-C3H5)Cl]2) | 2-Halophenols, Alkynes | C-C (Sonogashira), C-O (Cyclization) | acs.org |
| Copper (e.g., CuI, CuBr) | 1-Bromo-2-iodobenzenes, β-keto esters | C-C (Intermolecular), C-O (Intramolecular) | organic-chemistry.org |
| Iron (e.g., FeCl₃) / Copper | 1-Arylketones | C-Halogen, C-O (Intramolecular O-arylation) | acs.orgnih.gov |
| Iridium (e.g., [Cp*IrCl₂]₂/AgSbF₆) | α-Aryloxy ketones | C-O (Cyclodehydration) | organic-chemistry.org |
| Ruthenium (e.g., Cationic Ru-H complex) | Phenols, Diols | C-C (Alkenylation), C-O (Annulation) | organic-chemistry.org |
Ligand Effects on Reaction Efficiency and Selectivity
In transition metal catalysis, ligands are crucial molecules that bind to the metal center and profoundly influence its reactivity, stability, and selectivity. The electronic and steric properties of a ligand can be fine-tuned to optimize a catalytic reaction, leading to higher yields, better regioselectivity, and milder reaction conditions.
In palladium-catalyzed benzofuran synthesis, phosphine-based ligands are commonly employed. For example, in the one-pot synthesis of benzofurans from 2-chlorophenols and alkynes, hydroxyterphenylphosphine was found to be an effective ligand. organic-chemistry.orgsci-hub.se The development of specialized ligands like tetraphosphine ligands can enable very low catalyst loadings (e.g., <0.1 mol %) in processes combining Sonogashira coupling and cyclization. acs.org In C-O cross-coupling reactions to form precursors for benzofuran synthesis, ligands such as tBuXPhos and cataCXium® PIntB have proven effective in promoting the desired transformation with moderate to excellent yields. researchgate.net
Ligand choice can even be used to switch the regioselectivity of a reaction. In the hydroheteroarylation of vinylarenes with benzofurans, different nickel-based catalysts bearing distinct ligands can favor either branched or linear products. organic-chemistry.org For instance, Ni(IMesMe)[P(OEt)₃]Br₂ yields branched products, while Ni(IPr*OMe)[P(OEt)₃]Br₂ favors linear isomers. organic-chemistry.org This demonstrates the power of ligand modification in directing the outcome of a reaction towards a specific desired product.
| Catalyst/Ligand Combination | Reaction Type | Effect of Ligand | Reference |
| Pd / Hydroxyterphenylphosphine | One-pot synthesis from 2-chlorophenols and alkynes | Enables efficient coupling and cyclization | organic-chemistry.orgsci-hub.se |
| Pd / tBuXPhos or cataCXium® PIntB | C-O cross-coupling | Promotes high yields of desired coupled product | researchgate.net |
| Ni(IMesMe)[P(OEt)₃]Br₂ | Hydroheteroarylation of vinylarenes | High branched selectivity | organic-chemistry.org |
| Ni(IPr*OMe)[P(OEt)₃]Br₂ | Hydroheteroarylation of vinylarenes | Favors linear product formation | organic-chemistry.org |
Catalyst Recycling and Reusability in Synthetic Schemes
The sustainability and economic viability of a synthetic process are greatly enhanced if the catalyst can be recovered and reused over multiple cycles without a significant loss of activity. This is a key area of research in catalysis, addressing both the cost associated with precious metal catalysts (like palladium) and the environmental impact of metal waste.
A notable example in benzofuran synthesis is the use of palladium nanoparticles. These nanoparticles can be prepared easily and used to catalyze one-pot syntheses of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org A significant advantage of this system is that the catalyst can be recycled and reused multiple times without a substantial decrease in its catalytic activity. organic-chemistry.org
The development of robust catalytic systems that are easily separable from the reaction mixture and retain their activity for subsequent runs is crucial for the large-scale, environmentally friendly production of benzofurans and their derivatives.
Synthetic Transformations and Chemical Reactivity of 7 Isopropyl 4 Methylbenzofuran
Reactivity of the Furan (B31954) Moiety within 7-Isopropyl-4-methylbenzofuran
The furan ring in benzofuran (B130515) derivatives is an electron-rich five-membered heterocycle, which makes it susceptible to various chemical transformations, particularly electrophilic attack and cycloaddition reactions.
Electrophilic Attack on the Furan Ring
Electrophilic aromatic substitution on the benzofuran ring system preferentially occurs on the furan moiety rather than the benzene (B151609) ring. This is due to the higher electron density of the heterocyclic ring. Theoretical studies and experimental evidence from related benzofuran derivatives indicate that the attack of an electrophile is most likely to occur at the C2 position (α to the oxygen atom). This regioselectivity is attributed to the superior stabilization of the resulting carbocation intermediate through resonance, where the lone pair of electrons on the oxygen atom can effectively delocalize the positive charge.
For this compound, electrophilic substitution is predicted to yield predominantly the 2-substituted product. Common electrophilic substitution reactions that the furan ring is expected to undergo include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Table 1: Predicted Major Products of Electrophilic Attack on the Furan Ring of this compound
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ in a non-polar solvent | 2-Bromo-7-isopropyl-4-methylbenzofuran |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-7-isopropyl-4-methylbenzofuran |
| Sulfonation | SO₃/Pyridine | This compound-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-7-isopropyl-4-methylbenzofuran |
Cycloaddition Reactions of the Furan System
The furan ring can participate as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), although its aromatic character makes it less reactive than non-aromatic dienes. The reaction often requires forcing conditions or the use of highly reactive dienophiles. In the context of this compound, the furan moiety could potentially react with dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) under thermal or Lewis acid-catalyzed conditions to form bicyclic adducts.
Furthermore, [2+2] cycloaddition reactions, particularly photochemical cycloadditions, are also a possibility for the furan ring, reacting with alkenes or alkynes to form cyclobutane (B1203170) or cyclobutene (B1205218) derivatives, respectively.
Reactivity of the Benzene Moiety within this compound
The benzene ring of this compound is also susceptible to electrophilic aromatic substitution, with the regioselectivity of the attack being influenced by the directing effects of the fused furan ring and the two alkyl substituents.
Electrophilic Aromatic Substitution Patterns on the Benzene Ring
The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles.
Fused Furan Ring: The oxygen atom of the furan ring can donate electron density to the benzene ring through resonance, making it an activating group and an ortho, para-director. In the case of this compound, this would direct incoming electrophiles to the C5 and C7 positions. However, the C7 position is already substituted.
Isopropyl Group at C7: The isopropyl group is an alkyl group, which is an activating, ortho, para-director due to inductive effects and hyperconjugation. It directs incoming electrophiles to the C6 and C8 positions (if C8 were available).
Methyl Group at C4: The methyl group is also an activating, ortho, para-director, directing incoming electrophiles to the C3 (on the furan ring), C5, and C-H of the methyl group itself.
The combined effect of these groups needs to be considered. The positions C5 and C6 are activated by at least one of the substituents. The C5 position is activated by both the furan ring and the methyl group, while the C6 position is activated by the isopropyl group. Therefore, a mixture of products is possible, with the exact ratio depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the bulky isopropyl group might disfavor substitution at the C6 position.
Directed Functionalization at Specific Positions
Achieving functionalization at a specific position on the benzene ring often requires multi-step synthetic strategies. For instance, if substitution is desired at the C5 position, the synergistic directing effects of the furan ring and the methyl group could be exploited. Conversely, to achieve substitution at the C6 position, the directing effect of the isopropyl group would be the primary driver. The choice of electrophile and reaction conditions can also influence the regiochemical outcome.
Table 2: Potential Electrophilic Aromatic Substitution Products on the Benzene Ring
| Position of Substitution | Directing Influence(s) | Predicted Product (Example with Nitration) |
| C5 | Fused Furan Ring (para), Methyl Group (ortho) | 5-Nitro-7-isopropyl-4-methylbenzofuran |
| C6 | Isopropyl Group (ortho) | 6-Nitro-7-isopropyl-4-methylbenzofuran |
Transformations of the Isopropyl and Methyl Substituents
The alkyl side chains of this compound can also undergo chemical transformations, primarily at the benzylic positions.
Oxidation: The isopropyl and methyl groups can be oxidized under strong oxidizing conditions. The benzylic carbon of the isopropyl group, being a tertiary carbon with a benzylic hydrogen, is susceptible to oxidation. Similarly, the methyl group can be oxidized. Depending on the oxidizing agent and reaction conditions, the isopropyl group could be converted to a hydroxyl group or a ketone, while the methyl group could be oxidized to a formyl group or a carboxylic acid. For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid could lead to the formation of the corresponding carboxylic acids.
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position of the alkyl groups. The benzylic hydrogen on the isopropyl group is tertiary and thus more susceptible to radical abstraction than the primary hydrogens of the methyl group. This would likely lead to the preferential formation of a product where the bromine atom is attached to the tertiary carbon of the isopropyl group.
Table 3: Potential Transformations of the Alkyl Substituents
| Reaction | Reagents | Potential Product (Major) |
| Oxidation | KMnO₄, heat | 4-Methyl-7-(1-carboxy-1-methylethyl)benzofuran or further oxidation products |
| Halogenation | NBS, radical initiator (e.g., AIBN) | 7-(1-Bromo-1-methylethyl)-4-methylbenzofuran |
Oxidation Reactions of Alkyl Groups
The isopropyl and methyl groups on the benzene ring of this compound are susceptible to oxidation, typically under conditions that favor reaction at benzylic C-H bonds. The tertiary benzylic C-H bond of the isopropyl group is generally more reactive towards oxidation than the primary C-H bonds of the methyl group. Biomimetic oxidation studies on benzofuran derivatives, using systems like manganese porphyrins and hydrogen peroxide, suggest that the initial step often involves the formation of epoxides on the furan ring, which can lead to ring-opened products like salicylaldehydes. mdpi.com However, selective oxidation of the alkyl side chains can be achieved using common laboratory oxidants.
Key transformations include:
Oxidation to Alcohols: Mild oxidizing agents can convert the tertiary benzylic C-H of the isopropyl group to a hydroxyl group, yielding 2-(4-methylbenzofuran-7-yl)propan-2-ol. More forceful conditions would be required to oxidize the methyl group to a primary alcohol.
Oxidation to Ketones and Aldehydes: Further oxidation of the secondary alcohol derived from the isopropyl group (if formed via a different pathway) would yield a ketone, 7-acetyl-4-methylbenzofuran. Oxidation of the 4-methyl group could lead to 7-isopropylbenzofuran-4-carbaldehyde.
Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize both alkyl groups to carboxylic acids. The isopropyl group would likely be converted first, ultimately leading to 4-methylbenzofuran-7-carboxylic acid and subsequently to benzofuran-4,7-dicarboxylic acid under harsh conditions.
Table 1: Potential Oxidation Reactions of this compound
| Starting Material | Reagent/Condition | Major Product | Product Class |
|---|---|---|---|
| This compound | Mild Oxidant (e.g., SeO₂) | 2-(4-Methylbenzofuran-7-yl)propan-2-ol | Tertiary Alcohol |
| This compound | Strong Oxidant (e.g., KMnO₄, heat) | 4-Methylbenzofuran-7-carboxylic acid | Carboxylic Acid |
Halogenation of Alkyl Substituents
Halogenation of the alkyl groups on this compound can be selectively achieved at the benzylic positions using free-radical halogenating agents, most commonly N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light.
The reactivity order for radical abstraction of a hydrogen atom is tertiary > secondary > primary. Therefore, the tertiary benzylic hydrogen on the isopropyl group is the most susceptible to abstraction, leading to preferential halogenation at this site.
Monohalogenation: Reaction with one equivalent of NBS would be expected to yield primarily 7-(2-bromo-2-propanyl)-4-methylbenzofuran.
Polyhalogenation: The use of excess halogenating agent or more forcing conditions could lead to halogenation of the methyl group, producing 7-isopropyl-4-(bromomethyl)benzofuran, or potentially di- and tri-halogenated products.
Table 2: Representative Halogenation Reactions
| Starting Material | Reagent/Condition | Major Product |
|---|---|---|
| This compound | 1 eq. NBS, AIBN, CCl₄ | 7-(2-Bromo-2-propanyl)-4-methylbenzofuran |
Modification and Derivatization of Isopropyl and Methyl Groups
The oxidized and halogenated derivatives described above serve as versatile intermediates for further modifications, allowing for the introduction of a wide range of functional groups.
From Halogenated Intermediates: The benzylic bromides are excellent substrates for nucleophilic substitution reactions. For instance, 7-(2-bromo-2-propanyl)-4-methylbenzofuran can react with various nucleophiles (e.g., cyanides, azides, alkoxides, amines) to introduce new functionalities. Elimination reactions, using a strong base, can generate an alkene, 4-methyl-7-(prop-1-en-2-yl)benzofuran.
From Oxidized Intermediates: Carboxylic acid derivatives (e.g., 4-methylbenzofuran-7-carboxylic acid) can be converted into esters, amides, or acid chlorides, providing a gateway to a vast array of other compounds. The carbonyl groups in aldehyde or ketone derivatives can undergo reactions such as Wittig olefination, reductive amination, or Grignard additions.
Derivatization Strategies for this compound as a Building Block
The this compound scaffold is a valuable starting point for the synthesis of more complex molecular architectures, including polycyclic systems and hybrid molecules with potential biological activity.
Synthesis of Polycyclic Systems Incorporating the Benzofuran Core (e.g., Dibenzofurans)
The construction of polycyclic systems like dibenzofurans from benzofuran precursors is a well-established strategy in organic synthesis. rsc.org A common approach involves the palladium-catalyzed intramolecular C-H arylation or other cyclization reactions. For this compound, this would typically involve a two-step process:
Introduction of an Aryl Group: An aryl group, containing an ortho-functional group suitable for cyclization (e.g., a halogen or methoxy (B1213986) group), is attached to the benzofuran core. This is often achieved via a palladium-catalyzed cross-coupling reaction at the C2 or C3 position of a pre-functionalized benzofuran.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the third ring. For example, a palladium-catalyzed C-H activation/arylation reaction can forge the new C-C bond, or an ether linkage can be formed via reactions like intramolecular Ullmann condensation.
A direct method for synthesizing dihydrobenzofuro[3,2-b]-benzofuran structures involves a one-step palladium-catalyzed direct arylation and ring-closure reaction between a benzofuran and a hydroxy aryl iodide. acs.org
Formation of Heteroaryl-Substituted Benzofurans
Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds between aromatic systems, and they are widely used to synthesize heteroaryl-substituted benzofurans. researchgate.net The two most prominent methods are the Suzuki-Miyaura and Stille couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-benzofuran (or a benzofuran boronic acid/ester) with a heteroarylboronic acid (or a halo-heteroaryl). nih.govnih.govtcichemicals.com To apply this to this compound, the core must first be halogenated (e.g., brominated or iodinated), typically at the C2 position. The resulting 2-halo-7-isopropyl-4-methylbenzofuran can then be coupled with a variety of heteroarylboronic acids. mdpi.com
Stille Coupling: This reaction couples a halo-benzofuran with a heteroaryl-organostannane reagent. nih.gov It offers an alternative to the Suzuki coupling and is often complementary in scope. The key transformation in some natural product syntheses relies on the Stille coupling of a benzofuranyl bromide with stannanyl compounds. rsc.org
Table 3: Representative Suzuki-Miyaura Coupling for Heteroaryl-Benzofuran Synthesis
| Benzofuran Substrate | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| 2-Bromo-7-isopropyl-4-methylbenzofuran | Pyridine-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 7-Isopropyl-4-methyl-2-(pyridin-3-yl)benzofuran |
| 2-Bromo-7-isopropyl-4-methylbenzofuran | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O | 7-Isopropyl-4-methyl-2-(thiophen-2-yl)benzofuran |
Hybrid Molecule Construction Incorporating this compound Analogs
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug discovery. nih.gov The benzofuran scaffold is present in many biologically active compounds and can be hybridized with other important heterocyclic motifs like piperazine, triazole, oxadiazole, or quinazoline (B50416) to generate novel compounds with potentially synergistic or enhanced biological activities. nih.govresearchgate.net
Starting from this compound analogs, hybrid molecules can be constructed by:
Functionalizing the Core or Side Chain: A reactive handle, such as a carboxylic acid, amine, or halide, is installed on the benzofuran structure. This can be done via the methods described in section 6.3.
Linking to another Pharmacophore: The functionalized benzofuran is then covalently linked to a second molecule of interest using a suitable linker. For example, a benzofuran carboxylic acid can be coupled with an amine-containing pharmacophore to form an amide bond. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, provides an efficient method for linking molecular fragments.
This strategy has been used to create benzofuran-based hybrids designed as inhibitors for targets like Hsp90. nih.gov
Structure Reactivity and Structure Selectivity Relationships in Benzofuran Systems
Influence of Substituent Position on Chemical Reactivity
The isopropyl group at the C-7 position and the methyl group at the C-4 position of 7-Isopropyl-4-methylbenzofuran both act as electron-donating groups. This electron donation occurs primarily through two mechanisms: the inductive effect (+I) and hyperconjugation.
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbon atoms of the aromatic ring. Consequently, they push electron density through the sigma (σ) bonds onto the benzofuran (B130515) system. The isopropyl group has a slightly stronger inductive effect than the methyl group.
Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds of the alkyl groups into the π-system of the aromatic ring. This further increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.
| Substituent | Inductive Effect | Hyperconjugation | Overall Effect on Ring |
| -H | Neutral | None | Baseline Reactivity |
| -CH₃ (Methyl) | Weakly Donating (+I) | Present | Activating |
| -CH(CH₃)₂ (Isopropyl) | Moderately Donating (+I) | Present | Activating |
This interactive table summarizes the electronic effects of the relevant substituents.
While electronically activating, the isopropyl and methyl groups also introduce steric bulk, which can significantly influence the regioselectivity of reactions. Steric hindrance refers to the non-bonded interactions that repel an approaching reagent, potentially blocking access to nearby reaction sites.
In this compound:
The isopropyl group at C-7 presents a significant steric barrier, potentially hindering reactions at the adjacent C-6 position and, to a lesser extent, influencing approaches to the heterocyclic furan (B31954) portion of the molecule.
The methyl group at C-4 sterically shields the C-5 position and can also influence the approach of reagents towards the furan ring.
The interplay between activating electronic effects and blocking steric effects is crucial in determining the final product distribution in chemical reactions. For instance, while a position might be electronically favored for attack, a bulky substituent may prevent the reaction from occurring at that site, leading to substitution at a less electronically favored but more accessible position. Studies on sterically encumbered catalyst systems have shown their utility in achieving high diastereoselectivity, underscoring the importance of managing steric interactions. researchgate.net
| Substituent | van der Waals Radius (Approx. Å) | Steric Impact |
| -H | 1.20 | Minimal |
| -CH₃ (Methyl) | 2.00 | Moderate |
| -CH(CH₃)₂ (Isopropyl) | 3.10 | Significant |
This interactive table compares the approximate steric bulk of the substituents.
Regioselectivity in Electrophilic and Nucleophilic Reactions
Regioselectivity describes the preference for a reaction to occur at one position over another. In substituted benzofurans, this is governed by a combination of the inherent electronic properties of the heterocyclic system and the directing effects of the substituents.
The benzofuran ring system itself has preferred sites for reaction. Electrophilic attack typically occurs on the electron-rich furan ring, most commonly at the C-2 position, and sometimes at the C-3 position. The benzene (B151609) ring is generally less reactive to electrophiles than the furan portion.
However, the presence of the activating isopropyl and methyl groups on the benzene ring of this compound alters this landscape. These groups donate electron density into the benzene part of the molecule, activating it towards electrophilic substitution.
Directing Effects: As ortho-, para-directors, the alkyl groups direct incoming electrophiles to the positions ortho and para relative to themselves.
The methyl group at C-4 strongly activates and directs towards C-5 (ortho) and C-7 (para).
The isopropyl group at C-7 activates and directs towards C-6 (ortho).
Combined Influence: The positions C-5 and C-6 are activated by both alkyl groups and the fused oxygen atom. However, C-5 is sterically hindered by the C-4 methyl group, and C-6 is hindered by the C-7 isopropyl group. Therefore, the precise outcome of an electrophilic substitution on the benzene ring would depend heavily on the size of the electrophile and the reaction conditions, representing a classic case of competition between electronic activation and steric hindrance.
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity (Electrophilic Attack) |
| C-2 | High (Furan Ring) | Low | Highly Favorable |
| C-3 | Moderate (Furan Ring) | Low | Favorable |
| C-5 | High (Ortho to C-4 Me) | Moderate (from C-4 Me) | Possible, depends on electrophile size |
| C-6 | High (Ortho to C-7 iPr) | High (from C-7 iPr) | Less Favorable due to steric bulk |
This interactive table provides a predicted summary of regioselectivity for electrophilic attack.
Annulation and cyclization reactions are powerful methods for constructing complex fused-ring systems from benzofuran precursors. nih.gov Controlling regioselectivity in these reactions is paramount for synthesizing the desired target molecule. wuxiapptec.com The substitution pattern of this compound would play a crucial role in such transformations.
For example, in a [3+2] annulation reaction, the substituents would influence which part of the benzofuran molecule participates in the cycloaddition. researchgate.net The electronic nature of the furan ring makes it a likely participant, but reactions could also be designed to occur on the activated benzene ring.
The control of regioselectivity can often be achieved through careful selection of catalysts. Research has demonstrated that catalyst choice can effectively switch the regioselectivity in reactions involving benzofurans. researchgate.netorganic-chemistry.org For instance, different phosphine (B1218219) or transition-metal catalysts can direct a reaction to occur at either the α or γ position of a reaction partner, leading to different constitutional isomers. researchgate.net In the context of this compound, a judicious choice of catalyst could potentially overcome the inherent steric and electronic biases of the substrate to yield a specific, desired regioisomer in an annulation or cyclization process. researchgate.net
Stereoselectivity in the Formation of Chiral Benzofuran Derivatives
While this compound itself is achiral, it can serve as a precursor to chiral derivatives, particularly through reactions that transform the planar furan ring into a non-planar dihydrofuran ring. This often involves the creation of one or more stereocenters.
Achieving stereoselectivity—the preferential formation of one stereoisomer over another—requires the use of chiral reagents, catalysts, or auxiliaries. Asymmetric organocatalysis and transition-metal catalysis are common strategies for achieving high enantioselectivity in reactions involving benzofuran derivatives. researchgate.net
For instance, an asymmetric hydrogenation or a cycloaddition reaction involving the C2-C3 double bond of the furan ring could generate chiral 2,3-dihydrobenzofuran (B1216630) derivatives. The substituents at C-4 and C-7 could influence the stereochemical outcome by sterically directing the approach of the reagent or catalyst complex to one face of the molecule over the other. Highly enantioselective methods have been developed for synthesizing chiral spiro[benzofuran-pyrrolidine] derivatives and other complex structures, demonstrating the feasibility of controlling stereochemistry in these systems. rsc.org
Computational Analysis of Structure-Reactivity Relationships
In the absence of direct experimental kinetic data for this compound, computational chemistry provides a powerful alternative for investigating its reactivity. Quantum chemical calculations allow for the elucidation of electronic structure and the prediction of chemical behavior, offering valuable insights into the structure-reactivity and structure-selectivity relationships of this substituted benzofuran system. By employing various theoretical models, it is possible to compute a range of molecular properties, known as quantum chemical descriptors, that are correlated with the molecule's reactivity.
These computational approaches are particularly useful for understanding how the presence and position of the isopropyl and methyl substituents on the benzofuran core influence its chemical properties. The electron-donating nature of these alkyl groups is expected to significantly modulate the electron density distribution within the benzofuran ring system, thereby affecting its susceptibility to electrophilic and nucleophilic attack.
Correlation of Quantum Chemical Descriptors with Reaction Rates and Selectivity
Quantum chemical descriptors are numerical values derived from the calculated electronic structure of a molecule that can be used to predict its reactivity. In the context of this compound, these descriptors can help to identify the most probable sites for chemical reactions and to estimate the relative rates of these reactions. Key descriptors include those related to the frontier molecular orbitals (HOMO and LUMO), charge distribution, and molecular electrostatic potential.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net For this compound, the electron-donating isopropyl and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Global and Local Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These descriptors provide a general measure of the molecule's reactivity. Local reactivity descriptors, such as the Fukui function, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.gov For this compound, the carbon atoms of the furan ring and the substituted benzene ring will exhibit different local reactivity profiles due to the influence of the alkyl groups and the oxygen heteroatom.
The following table illustrates the typical quantum chemical descriptors calculated for a generic benzofuran derivative, providing a framework for understanding the potential reactivity of this compound.
| Descriptor | Definition | Predicted Influence of Isopropyl and Methyl Groups |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Increased (less negative) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Slightly increased or minor change |
| Energy Gap (ΔE) | ELUMO - EHOMO | Decreased |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Decreased |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Decreased |
| Global Electrophilicity (ω) | χ² / (2η) | Variable |
Charge Distribution: The distribution of partial charges on the atoms of this compound is another key factor in determining its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these charges. physchemres.org The oxygen atom in the furan ring is expected to have a significant negative partial charge, making it a potential site for interaction with electrophiles. The electron-donating alkyl groups will increase the electron density on the benzene and furan rings, influencing the regioselectivity of electrophilic substitution reactions.
Mapping Reactivity Descriptors onto the Molecular Surface
To visualize the reactivity of this compound, quantum chemical descriptors can be mapped onto the molecule's electron density surface. This approach provides a three-dimensional representation of the molecule's reactivity, highlighting regions that are prone to specific types of chemical attack.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a particularly useful tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.comdeeporigin.com The MEP is calculated at each point on the molecular surface and is typically color-coded to indicate regions of different electrostatic potential. Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. deeporigin.com
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the furan ring. The electron-donating effects of the isopropyl and methyl groups would likely lead to an increase in the negative potential on the aromatic rings, particularly at the ortho and para positions relative to these substituents. This would indicate that these positions are the most likely sites for electrophilic aromatic substitution.
The following interactive table provides hypothetical MEP values for different regions of the this compound molecule, illustrating the expected distribution of electrostatic potential.
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Oxygen Atom | Highly Negative | Red | Site for protonation and coordination with Lewis acids |
| Furan Ring (C2-C3 bond) | Negative | Yellow to Orange | Susceptible to electrophilic addition |
| Benzene Ring (ortho/para to alkyls) | Moderately Negative | Green to Yellow | Favored sites for electrophilic aromatic substitution |
| Hydrogen Atoms of Alkyl Groups | Positive | Blue | Potential sites for hydrogen bonding interactions |
By providing a visual representation of the molecule's electronic properties, MEP maps and other surface-mapped reactivity descriptors offer a powerful and intuitive way to understand and predict the chemical behavior of this compound. jetir.org These computational tools are invaluable for guiding synthetic efforts and for designing new benzofuran derivatives with desired reactivity profiles.
Future Research Directions and Unexplored Avenues for 7 Isopropyl 4 Methylbenzofuran
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for the benzofuran (B130515) core often rely on transition-metal catalysis, including palladium, copper, nickel, and rhodium-based systems. acs.orgnih.gov While effective, these methods can present challenges related to cost, metal contamination in the final product, and environmental impact. Future research should prioritize the development of more sustainable and efficient routes to 7-Isopropyl-4-methylbenzofuran.
Key areas for exploration include:
Transition-Metal-Free Synthesis: Investigating protocols that avoid heavy metals is crucial for green chemistry. acs.org This could involve hypervalent iodine-mediated cyclization of ortho-hydroxystilbenes or domino reactions promoted by Lewis acids like boron trifluoride diethyl etherate. acs.orgorganic-chemistry.org
Catalyst Reusability: The use of heterogeneous catalysts, such as palladium-on-carbon (Pd/C), offers a sustainable alternative by allowing for easy separation and recycling. chemistryviews.org Developing a robust Pd/C-catalyzed process for synthesizing this compound from readily available substituted phenols and anilines would be a significant advancement. chemistryviews.org
One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. acs.orgnih.gov A potential one-pot strategy could involve an iron(III)-catalyzed halogenation of a ketone followed by a copper-mediated C-O cyclization. nih.gov
Eco-Friendly Solvents: Replacing traditional organic solvents with greener alternatives like deep eutectic solvents (DES) or water is a key aspect of sustainable synthesis. acs.orgnih.gov
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |
| Palladium-Catalyzed Cyclization | Palladium-tetrakis(triphenylphosphine) | High efficiency for C-O bond formation. | Ligand-free synthesis of benzofurans has been achieved using this catalyst. acs.orgnih.gov |
| Copper-Catalyzed One-Pot Synthesis | Copper Iodide (CuI) | Environmentally benign, high yields. | Effective for reacting o-hydroxy aldehydes, amines, and alkynes. acs.orgnih.gov |
| Lewis Acid-Catalyzed Domino Reaction | Boron Trifluoride Diethyl Etherate | Efficient for creating highly substituted benzofurans. | Proceeds through propargylation, cyclization, and isomerization. acs.orgnih.gov |
| Sustainable Heterogeneous Catalysis | Palladium-on-Carbon (Pd/C) | Reusable catalyst, stable in air, easy filtration. | Can be reused up to five times without significant loss of activity. chemistryviews.org |
| Transition-Metal-Free Cyclization | (Diacetoxyiodo)benzene | Avoids heavy metal contamination. | Metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org |
Advanced Characterization Techniques for Complex Benzofuran Systems
While standard techniques like NMR and mass spectrometry are indispensable, a deeper understanding of this compound, particularly when incorporated into larger, more complex systems, will require more advanced characterization methods.
Future research would benefit from the application of:
Solid-State NMR: For analyzing the structure and dynamics of this compound derivatives in solid materials, such as polymers or composites.
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide detailed information on the three-dimensional structure of molecules and their complexes.
Spectroscopic and Thermal Analysis: A comprehensive evaluation using FTIR, XRD, UV-Vis, XPS, and TGA can detail the structural, electronic, and thermal characteristics of materials derived from this compound, as demonstrated in studies of poly(benzofuran-co-arylacetic acid). mdpi.com
Scanning Electron Microscopy (SEM): To observe the surface morphology of composite films, for instance, when this compound derivatives are blended with single-walled carbon nanotubes (SWCNTs). mdpi.com
Deeper Computational Insights into Reactivity and Mechanism
Computational chemistry offers a powerful tool for predicting the behavior of molecules and understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. Applying these methods to this compound can accelerate discovery.
Areas for computational investigation include:
Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model proposed synthetic routes, such as the charge-accelerated acs.orgacs.org-sigmatropic rearrangement, can help optimize reaction conditions and predict outcomes. rsc.org
Reactivity Prediction: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring, guiding the design of new chemical transformations.
Structure-Property Relationships: For applications in materials science, computational docking and modeling can predict how the introduction of the this compound moiety will affect the electronic properties and molecular packing of organic semiconductors or the binding affinity of potential drug candidates. nih.gov
Exploration of New Chemical Transformations for Diversification
The benzofuran ring is a versatile scaffold that can undergo a wide range of chemical reactions. researchgate.nettandfonline.com Systematically exploring these transformations for this compound can generate a library of novel compounds with diverse properties.
Unexplored avenues for chemical diversification include:
C-H Functionalization: Directly modifying the C-H bonds on the benzofuran core or the benzene (B151609) ring is a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials.
Cycloaddition Reactions: Investigating the participation of the furan (B31954) ring in cycloaddition reactions could lead to the synthesis of complex, polycyclic architectures that are otherwise difficult to access. tandfonline.com
Halogenation and Metalation: Reactions such as bromination or lithiation can introduce handles for further functionalization, for example, through Suzuki-Miyaura coupling reactions to add new aryl groups. tandfonline.comnih.gov
Reactions with Aldehydes and Diazo Compounds: The reactivity of the benzofuran core towards various electrophiles can be exploited to synthesize derivatives with diverse side chains. tandfonline.com
| Reaction Type | Potential Reagents | Expected Outcome | Significance |
| Anodic Fluorination | N/A (Electrochemical) | 2,3-difluoro-2,3-dihydrobenzo[b]furan derivatives. tandfonline.com | Introduction of fluorine can significantly alter biological activity. |
| Cyclopropanation | Rhodium catalyst, Diazobutenoates | Benzo[b]furan-derived cyclopropanes. tandfonline.com | Creates structurally complex and rigid molecular scaffolds. |
| Lithiation/Alkylation | n-BuLi, Alkyl Halides | Alkylated benzofuran derivatives. | Allows for the introduction of various alkyl chains. |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | Acylated benzofurans. | Introduces ketone functionalities for further modification. |
Integration of this compound into Advanced Material Synthesis Platforms
Benzofuran derivatives have shown promise in the field of organic electronics and advanced materials. mdpi.com The specific substitution pattern of this compound—with its alkyl groups that can enhance solubility and influence molecular packing—makes it an attractive building block for new functional materials.
Future research should focus on:
Organic Semiconductors: Incorporating the this compound unit into larger conjugated systems to create novel organic small molecules (OSMs) or polymers for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Thermoelectric Materials: Blending derivatives of this compound with single-walled carbon nanotubes (SWCNTs) to create composite materials with enhanced thermoelectric properties. mdpi.com The alkyl groups could improve the dispersion and π-π interactions between the organic molecule and the nanotubes. mdpi.com
Functional Polymers: Using this compound as a monomer for the synthesis of new polymers with unique thermal, optical, or electronic properties. Mechanosynthesis could be explored as a solvent-free method to produce polymers with enhanced chain ordering and thermal conductivity. mdpi.com
High-Throughput Experimentation and Data Science in Benzofuran Research
To accelerate the discovery and optimization of benzofuran-based compounds, modern high-throughput techniques and data-driven approaches are essential.
Key strategies include:
High-Throughput Screening (HTS): HTS technologies can rapidly screen libraries of this compound derivatives for desired biological activities (e.g., as enzyme inhibitors or anticancer agents) or material properties. nih.govewadirect.com This approach has been successfully used to identify benzofuran-based inhibitors of the Hepatitis C virus. nih.gov
Combinatorial Chemistry: Generating large libraries of derivatives by systematically varying substituents on the this compound core to explore the structure-activity relationship (SAR) comprehensively. nih.gov
Machine Learning and AI: Utilizing data science to build predictive models for biological activity or material performance based on the chemical structure of the benzofuran derivatives. This can guide the synthesis of new compounds with a higher probability of success, reducing the time and cost of research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
